molecular formula C6H5BrN4O B2685511 3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1225193-83-8

3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2685511
CAS No.: 1225193-83-8
M. Wt: 229.037
InChI Key: YMGNTUGBBSRJAU-UHFFFAOYSA-N
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Description

3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with methyl isocyanate, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to inhibit CDK2 selectively makes it a promising candidate for further research in cancer therapy .

Properties

IUPAC Name

3-bromo-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-3-4(7)5-6(12)9-8-2-11(5)10-3/h2H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGNTUGBBSRJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NNC(=O)C2=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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